1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one, also known as MIPEP, is a synthetic organic compound characterized by its unique structure which includes an imidazole ring. Its molecular formula is C9H14N2O, and it has a molecular weight of 166.22 g/mol. The compound is typically presented as a white to off-white crystalline powder with a melting point ranging from 122 to 124°C. It is soluble in organic solvents such as methanol and ethanol but is insoluble in water .
MIPEP exhibits significant biological activity, particularly as an inhibitor of monoamine oxidase and aldehyde dehydrogenase. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine, making MIPEP a valuable compound for research into neurological disorders and addiction. Its inhibitory effects on these enzymes suggest potential applications in studying the biochemical mechanisms underlying mood disorders and substance abuse .
Several methods have been developed for synthesizing MIPEP:
Purity and identity are typically confirmed using analytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .
MIPEP is primarily utilized in scientific research, particularly in:
Interaction studies involving MIPEP focus on its role as an enzyme inhibitor. Research indicates that MIPEP effectively inhibits both MAO and ALDH, which are critical for neurotransmitter metabolism. This inhibitory action helps elucidate the biochemical pathways involved in mood regulation and addiction, providing insights into potential therapeutic targets .
Several compounds share structural similarities with MIPEP, primarily due to the presence of the imidazole ring or related functional groups. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(1-Methyl-1H-imidazol-5-yl)ethanone | 20970-50-7 | 0.88 |
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone | 29096-64-8 | 0.75 |
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone | 29096-60-4 | 0.68 |
5-(tert-Butyl)-1H-imidazole-4-carbaldehyde | 714273-83-3 | 0.70 |
2-(1H-Imidazol-5-yl)ethanol hydrochloride | 180307-01-1 | 0.67 |
These compounds differ in their functional groups and biological activities, contributing to their unique profiles while maintaining a core imidazole structure similar to that of MIPEP .